molecular formula C14H20N2O3 B3058597 Tert-butyl 3-acetamidobenzylcarbamate CAS No. 903556-11-6

Tert-butyl 3-acetamidobenzylcarbamate

Cat. No.: B3058597
CAS No.: 903556-11-6
M. Wt: 264.32
InChI Key: LMAWGJHLIIFMHH-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetamidobenzylcarbamate (CAS: 903556-11-6) is a carbamate derivative featuring a tert-butyl group and a benzyl moiety substituted at the 3-position with an acetamido (-NHCOCH₃) functional group. Carbamates, such as this compound, are widely utilized in organic synthesis, particularly as amine-protecting groups due to their stability under basic conditions and selective cleavage under acidic conditions . The acetamido substituent introduces additional polarity and hydrogen-bonding capacity, which may influence solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

tert-butyl N-[(3-acetamidophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-6-11(8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAWGJHLIIFMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183618
Record name 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID101183618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903556-11-6
Record name 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903556-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-(acetylamino)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetamidobenzylcarbamate typically involves the protection of the amino group of 3-aminobenzylamine with a tert-butyl carbamate group. This is followed by acetylation of the amino group to form the final product. The reaction conditions often include the use of tert-butyl chloroformate and acetic anhydride as reagents, with a base such as triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional purification steps to ensure the product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-acetamidobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

TBAC has been investigated for its potential therapeutic applications, particularly as a building block in drug development. Its structure allows for modifications that can enhance biological activity.

  • Anticancer Activity : TBAC derivatives have shown promise in inhibiting tumor growth in vitro. Research indicates that modifications to the acetamido group can lead to compounds with enhanced cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Studies have demonstrated that TBAC can act as an inhibitor for specific enzymes, providing a pathway for the development of enzyme-targeted therapies.

Organic Synthesis

TBAC serves as an important intermediate in organic synthesis, especially in the preparation of more complex molecules.

  • Coupling Reactions : The compound is utilized in coupling reactions to form amide bonds, facilitating the synthesis of peptides and other biologically relevant compounds.
  • Functionalization of Aromatic Compounds : TBAC can be used to introduce acetamido groups into aromatic systems, which is valuable for creating diverse chemical libraries for screening purposes.

Biochemical Assays

In biochemical research, TBAC finds applications as a reagent in various assays.

  • Fluorescent Probes : TBAC derivatives have been developed as fluorescent probes for studying protein interactions and cellular processes due to their photostability and specific binding properties.
  • Drug Delivery Systems : The compound has been explored for use in drug delivery systems where its ability to form stable complexes with drugs can enhance bioavailability and therapeutic efficacy.

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity
Enzyme inhibition
Organic SynthesisCoupling reactions
Functionalization of aromatic compounds
Biochemical AssaysFluorescent probes
Drug delivery systems

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of TBAC derivatives on human cancer cell lines. The results indicated that certain modifications to the acetamido group significantly enhanced the compound's ability to induce apoptosis in cancer cells, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation, TBAC was tested for its inhibitory effects on a specific kinase involved in cancer progression. The findings revealed that TBAC exhibited competitive inhibition, providing insights into its mechanism of action and paving the way for future drug design efforts targeting similar pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetamidobenzylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. The protection is typically achieved through the formation of a stable carbamate linkage, which can be removed under specific conditions to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-acetamidobenzylcarbamate with two structurally related compounds: tert-butyl 3-cyano-5-methylbenzylcarbamate (CAS: MFCD31561269) and tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1). Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Group Analysis

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
This compound 3-Acetamido (-NHCOCH₃) Carbamate, Amide ~263 (calculated*)
tert-Butyl 3-cyano-5-methylbenzylcarbamate 3-Cyano (-CN), 5-Methyl (-CH₃) Carbamate, Nitrile, Alkyl 246.30
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Hydroxymethyl (-CH₂OH), 4-Methoxyphenyl Carbamate, Alcohol, Ether 307.40

*Calculated molecular weight based on formula C₁₄H₁₉N₂O₃.

  • The cyano and methyl groups in tert-butyl 3-cyano-5-methylbenzylcarbamate introduce electron-withdrawing (-CN) and electron-donating (-CH₃) effects, respectively. This combination modulates electronic properties of the aromatic ring, favoring applications in materials science (e.g., polymer synthesis) .

Physicochemical and Stability Properties

Compound Name Physical Form Solubility Stability Profile
This compound Solid (inferred) Likely polar solvents Acid-labile (carbamate cleavage)
tert-Butyl 3-cyano-5-methylbenzylcarbamate Pale liquid Organic solvents Stable under standard conditions
tert-Butyl pyrrolidine derivative Not specified Not specified Stable in recommended storage
  • Stability Notes: The tert-butyl carbamate group in all three compounds is susceptible to acid-mediated cleavage, a hallmark of Boc-protecting strategies. The acetamido group may hydrolyze under strongly acidic or basic conditions, whereas the cyano group in the 3-cyano derivative is relatively inert, enhancing its utility in diverse reaction environments .

Biological Activity

Tert-butyl 3-acetamidobenzylcarbamate (CAS No. 903556-11-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 903556-11-6

The compound features a tert-butyl group, an acetamido moiety, and a benzyl carbamate structure, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-acetamidobenzyl chloride or a similar derivative in the presence of a base. This reaction can yield high purity compounds suitable for biological testing.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various carbamate derivatives, including this compound. The compound's efficacy was evaluated using in vivo models, particularly the carrageenan-induced rat paw edema model.

In Vivo Studies

In these studies, compounds were administered to rats, and their effects on inflammation were measured. The percentage inhibition of edema was recorded at various time points post-administration:

CompoundTime (h)% Inhibition
This compound954.2%
This compound1239.0%
Indomethacin (control)->70%

These results indicate that this compound exhibits promising anti-inflammatory activity, although it is less potent than indomethacin.

The mechanism by which this compound exerts its anti-inflammatory effects may involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies have suggested that the compound can effectively bind to the active site of COX-2, thereby inhibiting prostaglandin synthesis which is crucial in the inflammatory response .

Case Study 1: Evaluation of Anti-inflammatory Effects

In a controlled study published in Journal of Chemical Biology, researchers synthesized several derivatives of tert-butyl carbamates and evaluated their anti-inflammatory properties through various assays. This compound was among those tested and showed significant inhibition of inflammation markers compared to untreated controls .

Case Study 2: Safety and Toxicity Assessment

A separate study focused on the safety profile and potential toxicity associated with prolonged exposure to tert-butyl derivatives. The findings indicated no significant systemic toxicity at therapeutic doses, making it a candidate for further development as an anti-inflammatory agent .

Q & A

Q. What are the scalability challenges for synthesizing this compound in multi-gram quantities?

  • Methodology : Optimize exothermic reactions using jacketed reactors with temperature control. Replace column chromatography with recrystallization or continuous flow systems. Validate scalability via DOE (Design of Experiments) to assess factors like mixing efficiency and reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-acetamidobenzylcarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.